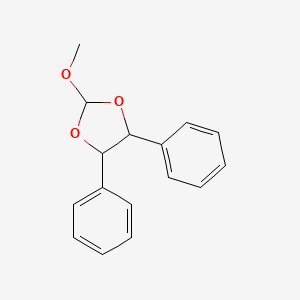2-Methoxy-4,5-diphenyl-1,3-dioxolane
CAS No.: 61562-02-5
Cat. No.: VC20640806
Molecular Formula: C16H16O3
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61562-02-5 |
|---|---|
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 2-methoxy-4,5-diphenyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C16H16O3/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11,14-16H,1H3 |
| Standard InChI Key | DKFKOUIAYZHRIA-UHFFFAOYSA-N |
| Canonical SMILES | COC1OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-4,5-diphenyl-1,3-dioxolane, reflects its substituent arrangement. The dioxolane ring adopts a puckered conformation to minimize steric strain between the phenyl groups. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| SMILES | COC1OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
| InChI Key | DKFKOUIAYZHRIA-UHFFFAOYSA-N |
The methoxy group at position 2 enhances electron density within the ring, while the bulky phenyl groups at positions 4 and 5 influence steric interactions in reactions.
Synthesis and Manufacturing Considerations
Challenges and Optimization
The steric bulk of phenyl groups complicates ring closure, necessitating high-temperature conditions or catalytic systems to facilitate cyclization. Solvent selection (e.g., triethylene glycol dimethyl ether) and base catalysts (e.g., sodium propionate) improve yields in analogous syntheses .
Physicochemical Properties
Thermal Stability
The compound’s melting point and decomposition temperature are unspecified, but its aromatic substituents suggest stability up to 150–200°C, typical for phenyl-substituted dioxolanes.
Solubility and Reactivity
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ether and ester functionalities.
-
Reactivity: The electron-rich dioxolane ring may undergo acid-catalyzed ring-opening or participate in nucleophilic substitutions at the methoxy group.
Applications in Organic Synthesis
As a Synthetic Intermediate
The compound serves as a precursor for:
-
Chiral auxiliaries: Its rigid structure aids in asymmetric synthesis.
-
Polymer chemistry: Incorporation into polyethers or polyesters to modify thermal properties.
Biological Activity and Research Findings
Preliminary Studies
Interaction assays suggest that the compound’s phenyl groups facilitate π-π stacking with aromatic residues in proteins, potentially modulating enzymatic activity.
Toxicity Profiling
No acute toxicity data are available, but safety protocols for handling include:
-
Use of PPE (gloves, goggles) to prevent dermal/ocular exposure.
-
Storage in airtight containers under inert atmosphere.
Comparative Analysis with Related Dioxolanes
Future Research Directions
Synthetic Methodology Development
-
Exploration of catalytic asymmetric synthesis to access enantiopure forms.
Biological Screening
-
In vitro assays: Anticancer, antiviral, and anti-inflammatory activity testing.
-
ADMET profiling: Pharmacokinetic studies to assess therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume